molecular formula C14H19N3O3 B11782041 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11782041
M. Wt: 277.32 g/mol
InChI Key: CTDQBMOOAOMINS-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperidine ring with a cyclopenta[d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid is unique due to its specific combination of the piperidine and cyclopenta[d]pyrimidine rings

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

1-(3-methyl-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H19N3O3/c1-16-12(18)10-3-2-4-11(10)15-14(16)17-7-5-9(6-8-17)13(19)20/h9H,2-8H2,1H3,(H,19,20)

InChI Key

CTDQBMOOAOMINS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCC2)N=C1N3CCC(CC3)C(=O)O

Origin of Product

United States

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